N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide
Description
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide is a pyridine-based compound characterized by a methoxypropoxy group at the 4-position, a methyl group at the 3-position, and an N,N-dibutyl carboxamide moiety at the 2-position of the pyridine ring.
Properties
CAS No. |
675198-27-3 |
|---|---|
Molecular Formula |
C19H32N2O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N,N-dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C19H32N2O3/c1-5-7-12-21(13-8-6-2)19(22)18-16(3)17(10-11-20-18)24-15-9-14-23-4/h10-11H,5-9,12-15H2,1-4H3 |
InChI Key |
RIJVUQGLDRWWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=NC=CC(=C1C)OCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The introduction of the dibutyl, methoxypropoxy, and methyl groups is achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions on the pyridine ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine carboxamides.
Scientific Research Applications
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
a) 3-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}benzoic acid derivatives (Compounds 8e and 9e)
- Key Features : These compounds (e.g., 8e and its sodium salt 9e) share the 4-(3-methoxypropoxy)-3-methylpyridin-2-yl group but are conjugated to a sulfinyl benzimidazole-sulfonate system .
- Functional Differences : The sulfonate group in 9e increases water solubility, making it suitable for ionic interactions in biological systems. In contrast, the target compound’s dibutyl carboxamide confers higher lipophilicity, favoring passive diffusion across membranes.
- Applications : The benzimidazole-sulfonate derivatives are likely designed as prodrugs or proton pump inhibitors, whereas the target compound’s carboxamide may target enzymes requiring hydrophobic binding pockets.
b) Aliskiren (CAS-173334-57-1)
- Key Features: Aliskiren contains a 3-(3-methoxypropoxy)benzyl group within a larger non-peptide renin inhibitor scaffold .
- Functional Differences: While both compounds share the methoxypropoxy substituent, Aliskiren’s benzamide structure and additional functional groups (e.g., hydroxy, amino) enable specific renin binding. The target compound’s pyridine ring and carboxamide suggest divergent therapeutic targets.
- Applications : Aliskiren is used for hypertension, whereas the target compound’s application remains speculative but could involve kinase or protease inhibition.
Pyridine Carboxamide Derivatives
a) N-(3-Formylpyridin-4-yl)pivalamide
- Key Features : This compound has a pivalamide (tert-butyl carboxamide) group at the 4-position of the pyridine ring and a formyl group at the 3-position .
- Functional Differences : The tert-butyl group in pivalamide enhances metabolic stability but reduces solubility compared to the target compound’s dibutyl groups. The formyl group may serve as a reactive site for further derivatization.
b) N-(3-Aminopropyl)pyridine-3-carboxamide
Data Table: Structural and Functional Comparison
*Molecular weights estimated from synthetic data or catalog entries.
†Calculated based on molecular formula (C₂₁H₃₄N₂O₃).
‡Estimated from synthesis scale in .
Research Findings and Implications
- Synthetic Routes : The methoxypropoxy-pyridine moiety is frequently synthesized via nucleophilic substitution or coupling reactions, as seen in compounds 8e and 9e .
- Biological Relevance : The dibutyl carboxamide in the target compound may enhance blood-brain barrier penetration compared to polar derivatives like 9e, making it suitable for central nervous system targets.
- Thermodynamic Stability : Bulky substituents (e.g., pivalamide in ) reduce conformational flexibility, whereas the dibutyl groups in the target compound balance lipophilicity and flexibility.
Biological Activity
N,N-Dibutyl-4-(3-methoxypropoxy)-3-methylpyridine-2-carboxamide is a synthetic organic compound belonging to the class of pyridine carboxamides. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
| Property | Value |
|---|---|
| CAS No. | 675198-27-3 |
| Molecular Formula | C19H32N2O3 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RIJVUQGLDRWWQR-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The compound's mechanism involves inhibition of bacterial growth through interference with cellular processes, which may include disruption of cell wall synthesis or inhibition of metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological effects of this compound are mediated through interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes that play critical roles in inflammation and microbial metabolism.
- Receptor Interaction : It may interact with receptors involved in signaling pathways that regulate immune responses.
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that this compound exhibited bacteriostatic activity against M. tuberculosis in liquid cultures, comparable to standard treatments like isoniazid .
- Inflammation Modulation : In an experimental model of inflammation, the compound significantly reduced levels of inflammatory markers, suggesting its role as a potential anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the methoxypropoxy group can enhance or diminish biological activity, indicating the importance of this structural feature for its efficacy .
Comparative Analysis with Similar Compounds
This compound can be compared to other pyridine derivatives:
| Compound | Key Activity | Structural Differences |
|---|---|---|
| N,N-Dibutyl-3-methylpyridine-2-carboxamide | Moderate antimicrobial activity | Lacks methoxypropoxy group |
| N,N-Dibutyl-4-(3-hydroxypropoxy)-3-methylpyridine-2-carboxamide | Reduced anti-inflammatory effects | Contains hydroxy instead of methoxy group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
